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Compound of Interest

Compound Name: 2,6-Dimethoxy-3,5-dinitropyridine

Cat. No.: B098391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Dinitropyridine isomers are a critical class of heterocyclic compounds, serving as versatile

precursors in the synthesis of energetic materials, agrochemicals, and biologically active

molecules.[1] The position of the nitro groups on the pyridine ring significantly influences the

isomers' chemical reactivity, physical properties, and their utility in various applications,

including as key building blocks in the development of novel therapeutics.[1][2] This guide

provides a comparative analysis of the synthesis, properties, and applications of prominent

dinitropyridine isomers, supported by experimental data and detailed methodologies to aid in

the selection and use of these valuable synthetic intermediates.

Synthetic Overview and Comparative Data
The synthesis of dinitropyridine isomers typically involves the nitration of pyridine or its

derivatives. The reaction conditions and the nature of the starting material dictate the resulting

isomeric substitution pattern. The following tables summarize key quantitative data for the

synthesis of several common dinitropyridine isomers.

Disclaimer: The presented yields and reaction conditions are sourced from various publications

and may not be directly comparable due to differences in experimental setups. They serve as a

general guide to the efficiency of different synthetic routes.

Table 1: Synthesis of Dinitropyridine Isomers
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Isomer
Starting
Material

Nitratin
g Agent

Solvent
Temper
ature
(°C)

Time (h)
Yield
(%)

Referen
ce

2,6-

Dinitro-

2,6-

Diaminop

yridine

H₂SO₄/H

NO₃
- - - High [1]

3,5-

Dinitro-

2-R-4-

aminopyr

idines

H₂SO₄/H

NO₃
- - - 60 [1]

3,4-

Dinitro-

4-

methoxy-

3-

nitropyrid

ine

Fuming

HNO₃/H₂

SO₄

- 70-100 7-24 - [3]

2,4-

Dinitro-

2-Amino-

5-bromo-

3-

nitropyrid

ine

H₂SO₄/H

NO₃
- 0-60 3 - [4]

Table 2: Physicochemical Properties of Dinitropyridine Isomers
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Isomer
Molecular
Formula

Molecular
Weight ( g/mol
)

Melting Point
(°C)

Appearance

2,6-

Bis(picrylamino)-

3,5-

dinitropyridine

(PYX)

C₁₇H₇N₁₁O₁₆ 621.3 -
Yellow crystalline

powder

3,5-

Dinitropyridine
C₅H₃N₃O₄ 169.1 105-107 -

2,4-

Dinitropyridine
C₅H₃N₃O₄ 169.1 - -

3,4-

Dinitropyridine
C₅H₃N₃O₄ 169.1 - -

Experimental Protocols
Detailed and standardized experimental protocols are crucial for reproducible synthesis. Below

are representative procedures for the synthesis of key dinitropyridine isomers, compiled from

the literature.

Synthesis of 2-Amino-5-bromo-3-nitropyridine
(Precursor for 2,4-Dinitropyridine)
This protocol describes a key intermediate step in the synthesis of certain dinitropyridine

isomers.

Materials:

2-Amino-5-bromopyridine

Concentrated Sulfuric Acid (H₂SO₄)

95% Nitric Acid (HNO₃)
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Ice

40% Sodium Hydroxide (NaOH) solution

Procedure:

In a flask immersed in an ice bath, add 500 ml of concentrated sulfuric acid.

Slowly add 86.5 g (0.5 mole) of 2-amino-5-bromopyridine, ensuring the temperature does not

exceed 5°C.[4]

Add 26 ml (0.57 mole) of 95% nitric acid dropwise while maintaining the temperature at 0°C.

Stir the mixture at 0°C for 1 hour, then at room temperature for 1 hour, and finally at 50-60°C

for 1 hour.[4]

Cool the reaction mixture and pour it onto 5 liters of ice.

Neutralize the solution with approximately 1350 ml of 40% sodium hydroxide solution.

Collect the yellow precipitate of 2-amino-5-bromo-3-nitropyridine by filtration and wash with

water until the washings are sulfate-free.

Synthesis of 3,4-Diaminopyridine (from a 3,4-
Dinitropyridine Precursor)
This protocol outlines the reduction of a nitropyridine to a diaminopyridine, a common

transformation in the synthesis of biologically active molecules.

Materials:

4-Amino-3-nitropyridine

Methanol

Palladium on carbon (Pd/C) catalyst (10%)

Hydrogen gas
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Procedure:

Dissolve 105 g (0.755 mol) of 4-amino-3-nitropyridine in 1.5 L of methanol.

Transfer the solution to a pressure vessel and add 5 g of 10% Pd/C catalyst.

Introduce hydrogen gas into the vessel to a pressure of 0.5 MPa.

Conduct the hydrogenation reaction for 3 hours.[3]

After the reaction, filter the mixture to remove the catalyst and concentrate the filtrate to

obtain the crude product.

The crude 3,4-diaminopyridine can be purified by recrystallization from ethanol.[3]

Comparative Performance in Synthesis and Drug
Development
The isomeric substitution pattern of dinitropyridines has a profound impact on their reactivity

and suitability as precursors in organic synthesis and drug development.

Reactivity: The electron-withdrawing nature of the two nitro groups significantly deactivates the

pyridine ring towards electrophilic substitution. However, it activates the ring for nucleophilic

aromatic substitution, particularly at positions ortho and para to the nitro groups. The precise

location of the nitro groups determines which positions are most activated. For example, in 2-

chloro-3,5-dinitropyridine, the chlorine atom is readily displaced by nucleophiles.[1] This

differential reactivity is a key consideration in designing synthetic routes.

Applications in Drug Development: Pyridine and its derivatives are privileged structures in

medicinal chemistry, appearing in numerous approved drugs.[2] Dinitropyridine isomers serve

as versatile starting materials for the synthesis of a wide range of biologically active

compounds with potential antitumor, antiviral, and anti-neurodegenerative properties.[1] For

instance, 3,5-dinitropyridine derivatives have been investigated as potential cytotoxic antitumor

agents. The ability to selectively functionalize the dinitropyridine core allows for the creation of

diverse molecular scaffolds for drug discovery.
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Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate key synthetic

transformations involving dinitropyridine isomers.

2-Aminopyridine 2-Amino-5-bromopyridineBr₂/AcOH 2-Amino-5-bromo-3-nitropyridineH₂SO₄/HNO₃ Dinitropyridine DerivativeFurther Steps

Click to download full resolution via product page

Caption: Synthesis of a dinitropyridine precursor.

4-Methoxypyridine 4-Methoxy-3-nitropyridineFuming HNO₃/H₂SO₄ 4-Amino-3-nitropyridineNH₃·H₂O 3,4-DiaminopyridineH₂/Pd-C

Click to download full resolution via product page

Caption: Synthetic route to 3,4-diaminopyridine.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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